molecular formula C10H9NO4S B12888489 2-(Carboxy(hydroxy)methyl)-6-(methylthio)benzo[d]oxazole

2-(Carboxy(hydroxy)methyl)-6-(methylthio)benzo[d]oxazole

Katalognummer: B12888489
Molekulargewicht: 239.25 g/mol
InChI-Schlüssel: SXMOAEKNEQYBIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Carboxy(hydroxy)methyl)-6-(methylthio)benzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzoxazole core with a carboxy(hydroxy)methyl group at the 2-position and a methylthio group at the 6-position, making it a unique and potentially valuable molecule for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carboxy(hydroxy)methyl)-6-(methylthio)benzo[d]oxazole can be achieved through several methods:

Industrial Production Methods

Industrial production of benzoxazole derivatives typically involves scalable and efficient synthetic routes. The methods mentioned above can be adapted for large-scale production by optimizing reaction conditions, using continuous flow reactors, and employing recyclable catalysts to minimize waste and reduce costs.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Carboxy(hydroxy)methyl)-6-(methylthio)benzo[d]oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carboxy(hydroxy)methyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzoxazole core, particularly at the 2-position, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides, dimethylformamide, and triethylamine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Alkylated or acylated benzoxazole derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Carboxy(hydroxy)methyl)-6-(methylthio)benzo[d]oxazole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(Carboxy(hydroxy)methyl)-6-(methylthio)benzo[d]oxazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to inhibition or activation of specific biological processes.

    Pathways Involved: The compound’s effects may involve pathways related to oxidative stress, apoptosis, and cell signaling. Its sulfur-containing group can participate in redox reactions, influencing cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Carboxy(hydroxy)methyl)-6-(methylthio)benzo[d]oxazole is unique due to its specific substituents, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C10H9NO4S

Molekulargewicht

239.25 g/mol

IUPAC-Name

2-hydroxy-2-(6-methylsulfanyl-1,3-benzoxazol-2-yl)acetic acid

InChI

InChI=1S/C10H9NO4S/c1-16-5-2-3-6-7(4-5)15-9(11-6)8(12)10(13)14/h2-4,8,12H,1H3,(H,13,14)

InChI-Schlüssel

SXMOAEKNEQYBIK-UHFFFAOYSA-N

Kanonische SMILES

CSC1=CC2=C(C=C1)N=C(O2)C(C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.